

# In-Depth Technical Guide to meta-iodoHoechst 33258

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## Compound of Interest

Compound Name: meta-iodoHoechst 33258

Cat. No.: B1139310

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**meta-iodoHoechst 33258** is a fluorescent dye belonging to the Hoechst family of stains, which are widely utilized in molecular and cellular biology for their ability to bind to DNA. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **meta-iodoHoechst 33258**, with a focus on quantitative data and detailed experimental protocols. Its utility as a live-cell nuclear marker, a tool for studying DNA damage, and a photosensitizing agent makes it a valuable compound in various research and drug development contexts.

## Chemical Structure and Properties

**meta-iodoHoechst 33258** is a bibenzimidazole derivative with an iodine atom substituted at the meta position of the terminal phenyl ring. This modification influences its DNA binding and photosensitizing properties compared to the parent compound, Hoechst 33258.

Chemical Name: 2'-(3-iodophenyl)-6-(4-methyl-1-piperazinyl)-2,6'-Bi-1H-benzimidazole

Molecular Formula: C<sub>25</sub>H<sub>23</sub>IN<sub>6</sub> Molecular Weight: 534.39 g/mol CAS Number: 158013-42-4

## Physicochemical Properties

Property	Value	Reference
Appearance	Off-white to pink solid powder	
Solubility	Soluble in DMSO and water (protect from light)	
pKa	10.66 ± 0.10 (Predicted)	
Boiling Point	752.5 ± 70.0 °C (Predicted)	
Density	1.587 ± 0.06 g/cm <sup>3</sup> (Predicted)	

## Fluorescence Properties

**meta-iodoHoechst 33258** is a blue fluorescent dye. Like other Hoechst stains, its fluorescence is significantly enhanced upon binding to the minor groove of DNA, particularly in AT-rich regions. The fluorescence intensity is also dependent on the pH of the solution, increasing with higher pH.

Parameter	Wavelength/Range
Excitation (Ex)	<380 nm (Ultraviolet)
Emission (Em)	451-495 nm (Blue)

## Mechanism of Action: DNA Binding

**meta-iodoHoechst 33258** binds to the minor groove of double-stranded DNA. This binding is non-intercalative and shows a preference for sequences rich in adenine (A) and thymine (T) bases. The binding affinity is influenced by the specific DNA sequence. The iodine substitution at the meta position can affect the precise positioning and interaction of the molecule within the DNA minor groove.

## Experimental Protocols

### General Protocol for Staining of Live Cells

This protocol is a general guideline for using **meta-iodoHoechst 33258** to stain the nuclei of live cells for visualization by fluorescence microscopy or analysis by flow cytometry.

#### 1. Preparation of Stock Solution:

- Dissolve 10 mg of **meta-iodoHoechst 33258** in 5 mL of dimethyl sulfoxide (DMSO) to prepare a stock solution.
- Store the stock solution at 4°C or -20°C, protected from light. Avoid repeated freeze-thaw cycles.

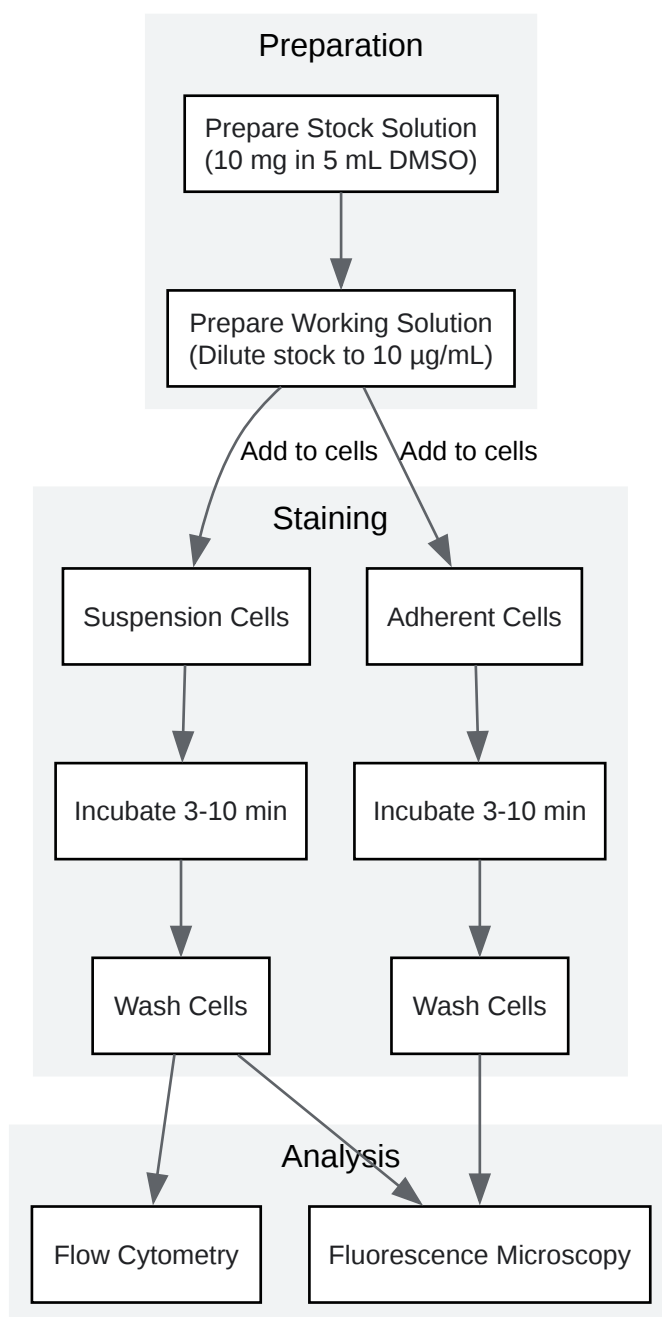
#### 2. Preparation of Working Solution:

- Dilute the stock solution in serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to a final concentration of 10 µg/mL. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

3. Staining Protocol for Suspension Cells: a. Pellet the cells by centrifugation at 1000 x g for 3-5 minutes at 4°C. b. Discard the supernatant and wash the cells twice with PBS. c. Resuspend the cells to a density of  $1 \times 10^6$  cells/mL. d. Add 1 mL of the working solution to the cell suspension. e. Incubate at room temperature for 3-10 minutes, protected from light. f. Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant. g. Wash the cells twice with PBS. h. Resuspend the cells in serum-free medium or PBS for analysis.

4. Staining Protocol for Adherent Cells: a. Grow adherent cells on sterile coverslips in a petri dish. b. Remove the culture medium. c. Add 100 µL of the working solution to the coverslip, ensuring the cells are completely covered. d. Incubate at room temperature for 3-10 minutes, protected from light. e. Wash the cells twice with medium. f. The cells are now ready for observation under a fluorescence microscope.

## Workflow for Cell Staining and Analysis



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Caption: General workflow for cell staining with **meta-iodoHoechst 33258**.

## Applications in Research and Drug Development

### Visualization of Nuclear Morphology and DNA Content

**meta-iodoHoechst 33258** is a valuable tool for visualizing nuclear morphology and estimating DNA content in living cells. Its ability to penetrate the cell membrane makes it suitable for real-time imaging studies of cellular processes such as mitosis and apoptosis.

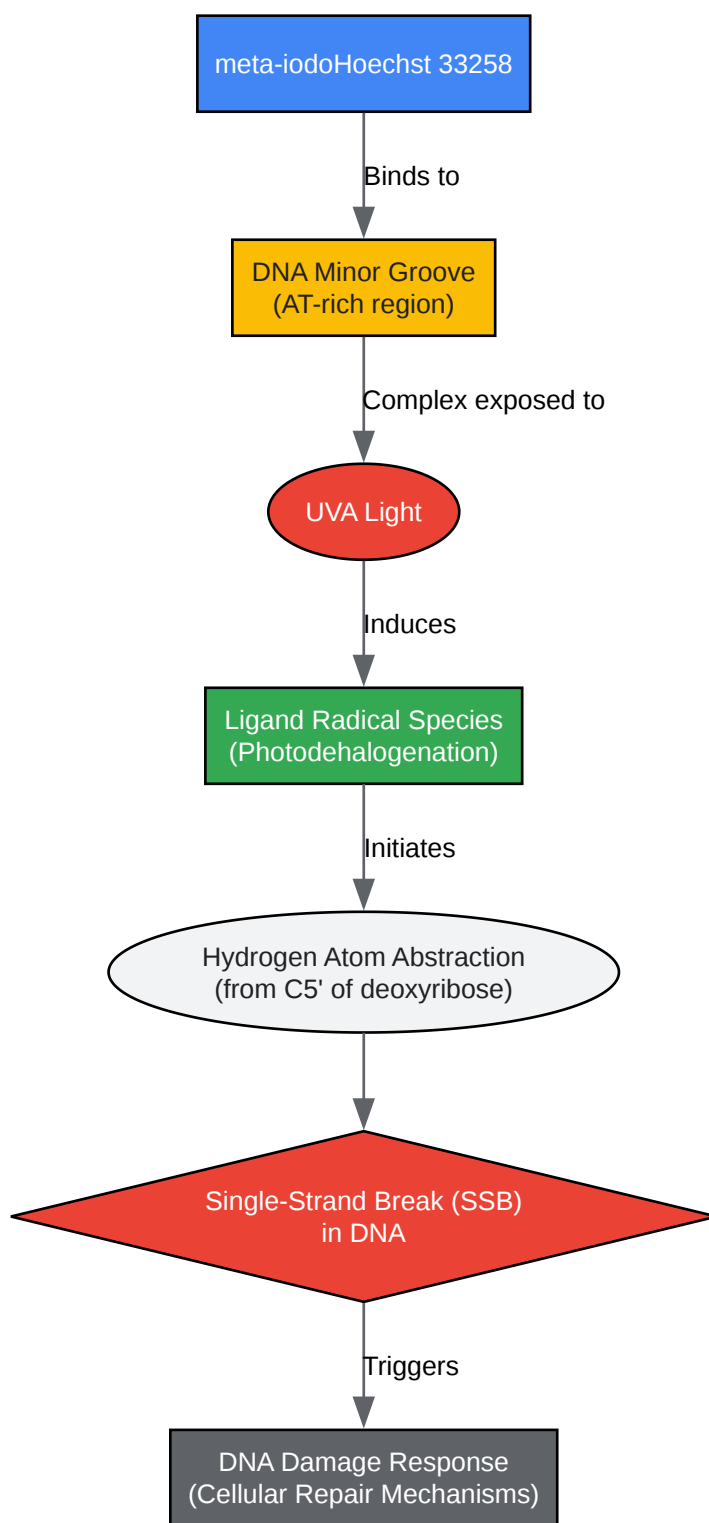
## Detection of Apoptosis

Changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, are hallmarks of apoptosis. Staining with **meta-iodoHoechst 33258** allows for the visualization of these changes. It is often used in conjunction with other apoptosis markers, such as Annexin V, to distinguish between different stages of cell death.

## Photosensitization and DNA Damage

Upon exposure to UVA light, **meta-iodoHoechst 33258** can act as a photosensitizer, leading to the cleavage of DNA. This property is attributed to the formation of a ligand radical species through photodehalogenation. The efficiency and sites of DNA cleavage are influenced by the position of the iodine atom on the phenyl ring. The meta isomer has been shown to induce single-strand breaks in DNA. This characteristic makes it a useful tool for studying the mechanisms of DNA damage and repair.

## Signaling Pathway of UVA-Induced DNA Cleavage



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Caption: UVA-induced DNA cleavage by **meta-iodoHoechst 33258**.

## Conclusion

**meta-iodoHoechst 33258** is a versatile fluorescent probe with significant applications in cell biology and drug development. Its ability to specifically stain DNA in living cells, coupled with its photosensitizing properties, allows for a range of applications from basic cell imaging to the investigation of DNA damage and repair pathways. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting. As with any fluorescent probe, optimization of staining conditions is recommended for each specific cell type and experimental setup to ensure reliable and reproducible results.

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